molecular formula C5H5N2O3- B13913722 3-Ethyl-1,2,4-oxadiazole-5-carboxylate

3-Ethyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13913722
M. Wt: 141.10 g/mol
InChI Key: KVNQOXNACAXNTO-UHFFFAOYSA-M
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Description

3-Ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl chlorooxalate with amidoximes in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile at elevated temperatures . Another method involves the use of carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: Oxadiazole derivatives have shown promising biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: The compound’s biological activities make it a candidate for drug development.

    Industry: In the industrial sector, 3-Ethyl-1,2,4-oxadiazole-5-carboxylate is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1,2,4-oxadiazole-5-carboxylate stands out due to its unique combination of biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H5N2O3-

Molecular Weight

141.10 g/mol

IUPAC Name

3-ethyl-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9)/p-1

InChI Key

KVNQOXNACAXNTO-UHFFFAOYSA-M

Canonical SMILES

CCC1=NOC(=N1)C(=O)[O-]

Origin of Product

United States

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